molecular formula C30H55ClN2O7S B601428 Clindamycin Laurate CAS No. 763863-68-9

Clindamycin Laurate

Cat. No.: B601428
CAS No.: 763863-68-9
M. Wt: 623.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin Laurate is a derivative of Clindamycin, a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has been found that polyethylene glycol (PEG)-8 Laurate, a carbon-rich molecule, can selectively induce the fermentation of Staphylococcus epidermidis .


Synthesis Analysis

The synthesis of 2-esters of clindamycin was achieved by protection of the 3- and 4-hydroxyl groups of clindamycin (I) with the acid labile anisylidene moiety .


Molecular Structure Analysis

The molecular formula of Clindamycin is C18H33ClN2O5S . The molecular weight is 424.98 g/mol . The InChI is 1S/C18H33ClN2O5S/c1-5-6-10-7-11 (21 (3)8-10)17 (25)20-12 (9 (2)19)16-14 (23)13 (22)15 (24)18 (26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3, (H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 .


Physical and Chemical Properties Analysis

The surface free energy components for the investigated clindamycin phosphate samples were determined using Wu and Goodvan Oss method . The investigated clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior .

Scientific Research Applications

  • Synergistic Effect with Other Antimicrobials : Clindamycin has been found to synergize with natural antimicrobials like lauramide arginine ethyl ester (LAE) against biofilms of Gardnerella vaginalis, a pathogen associated with bacterial vaginosis. This combination does not inhibit biofilm-associated vaginal lactobacilli, suggesting a targeted approach against specific pathogens (Algburi, Volski, & Chikindas, 2015).

  • Treatment of Bacterial Infections : Clindamycin is effective in treating bacterial infections, especially those caused by anaerobic species. It's also used in treating protozoal diseases like malaria, often in combination with other drugs (Spížek & Řezanka, 2004).

  • Enhancing Antibiotic Efficacy : The fermentation of compounds like PEG-8 Laurate by skin bacteria such as Staphylococcus epidermidis enhances the efficacy of clindamycin against Cutibacterium acnes, a bacterium associated with acne vulgaris. This could help in reducing the required dose of antibiotics, thereby mitigating the risk of developing antibiotic resistance (Marito, Keshari, & Huang, 2020).

  • Use in Dentistry : Clindamycin shows potential beyond its traditional role in preventing endocarditis during dental procedures. Its effectiveness against a range of bacteria involved in dental infections and its ability to penetrate bone make it a viable treatment option in dentistry (Brook, Lewis, Sándor, Jeffcoat, Samaranayake, & Vera Rojas, 2005).

  • Role in Treating Chronic Infections : Studies have demonstrated clindamycin's efficacy in treating chronic osteomyelitis caused by Staphylococcus aureus. Extended treatment periods have shown promising results in sterilizing infected bones (Norden, Shinners, & Niederriter, 1986).

  • Antimalarial Drug : Clindamycin has been evaluated as an antimalarial drug, showing efficacy and safety in treating Plasmodium falciparum malaria. Its delayed but potent antimalarial effect is beneficial in combination therapies (Lell & Kremsner, 2002).

Mechanism of Action

Target of Action

Clindamycin Laurate primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the formation of peptide bonds during protein synthesis .

Mode of Action

This compound disrupts protein synthesis by binding to the 50s ribosomal subunit of bacteria . This interaction interferes with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, it disrupts the transpeptidation reaction, a critical step in protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting various downstream processes and functions within the bacterial cell .

Pharmacokinetics

It is widely distributed throughout the body, including in bones and abscesses . Clindamycin has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their death . It is particularly effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of polyethylene glycol (PEG)-8 Laurate can selectively induce the fermentation of certain bacteria, which can enhance the anti-bacterial activity of this compound . This suggests that the efficacy and stability of this compound can be modulated by the presence of other compounds in its environment .

Safety and Hazards

Clindamycin may cause serious eye irritation and may cause harm to breast-fed children . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling Clindamycin .

Future Directions

The PEG-8 Laurate fermentation of Staphylococcus epidermidis displayed the adjuvant effect on promoting the efficacy of low-dose clindamycin against Cutibacterium acnes . Targeting C. acnes by lowering the required doses of antibiotics may avoid the risk of creating drug-resistant C. acnes and maintain the bacterial homeostasis in the skin microbiome, leading to a novel modality for the antibiotic treatment of acne vulgaris .

Biochemical Analysis

Biochemical Properties

Clindamycin Laurate plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This interaction is essential for its antibacterial activity. The compound interacts with various enzymes and proteins, including peptidyl transferase, which is involved in the elongation of the peptide chain during protein synthesis. By binding to the ribosome, this compound prevents the translocation of peptides, effectively halting bacterial growth .

Cellular Effects

This compound exerts significant effects on various cell types, particularly bacterial cells. It disrupts cellular processes by inhibiting protein synthesis, leading to cell death. In eukaryotic cells, the compound can influence cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in inflammatory responses. Additionally, this compound can alter cellular metabolism by inhibiting the synthesis of essential proteins, thereby affecting cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial ribosome. The compound binds to the 23S rRNA of the 50S ribosomal subunit, blocking the exit tunnel for nascent peptides. This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds. As a result, protein synthesis is halted, leading to bacterial cell death. This compound also exhibits enzyme inhibition properties, particularly against enzymes involved in bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that this compound can have sustained antibacterial effects, but its efficacy may decrease over time due to degradation. In vitro studies have demonstrated that the compound maintains its activity for several hours, while in vivo studies indicate that it can remain effective for up to 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired antibacterial effect. Beyond this threshold, increasing the dosage does not significantly enhance the antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to release clindamycin and lauric acid. The enzymes involved in this process include esterases and cytochrome P450 enzymes. The compound can affect metabolic flux by altering the levels of metabolites involved in protein synthesis and energy production. Additionally, this compound can influence the levels of cofactors such as NADH and ATP, which are essential for cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cell membranes. The compound can accumulate in specific tissues, particularly in the liver and kidneys, where it is metabolized and excreted. Its distribution within the body is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects. The compound can also localize to the endoplasmic reticulum and mitochondria, where it may affect protein synthesis and energy production. Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments. These modifications can enhance or inhibit its activity, depending on the cellular context .

Properties

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55ClN2O7S/c1-6-8-9-10-11-12-13-14-15-17-23(34)39-28-26(36)25(35)27(40-30(28)41(5)38)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20?,21?,22-,24?,25-,26?,27?,28?,30-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBVDGZXDAXGHD-IUVKJEJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Clindamycin Laurate being mentioned as an impurity in the context of Clindamycin Palmitate Hydrochloride drug substances?

A1: [] this compound was identified as one of ten impurities found in Clindamycin Palmitate Hydrochloride drug substances manufactured in China. This finding highlights the importance of impurity profiling and control during drug manufacturing. The presence of impurities like this compound can potentially impact the safety and efficacy of the final drug product. You can find more details about this study in the research paper available here: .

Q2: How can this compound be used in the medical field?

A2: [] Research suggests that this compound, a salt form of the antibiotic clindamycin, can be incorporated into coatings for porous medical implants. This coating, applied within the pore system of the implant, aims to provide localized antibiotic release. This approach could potentially help combat implant-related infections, a significant concern in medical practice. More details about this application can be found in the research paper available here: .

Q3: What is the advantage of using this compound in antibiotic coatings compared to other forms of Clindamycin?

A3: While the provided abstracts don't directly compare this compound to other forms of Clindamycin for coatings, they highlight its use in creating a "sticky," water-insoluble layer within the porous implant. [] This suggests that the Laurate form might offer advantages in terms of controlled release and prolonged antimicrobial activity at the implant site. Further research would be needed to confirm these potential benefits and compare the efficacy of this compound coatings to other options.

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